

Transmission Electron Microscopy (TEM) for nanoparticle morphology characterization

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A Researcher's Guide to Nanoparticle Morphology Characterization: TEM in Focus

A comparative analysis of Transmission Electron Microscopy (TEM) with Scanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM), and Dynamic Light Scattering (DLS) for comprehensive nanoparticle analysis.

For researchers, scientists, and drug development professionals, understanding the morphological characteristics of nanoparticles is paramount. Properties such as size, shape, and surface texture are critical determinants of a nanoparticle's behavior, efficacy, and safety in various applications. Transmission Electron Microscopy (TEM) stands as a cornerstone technique for providing high-resolution imaging and analysis of these nanoscale materials. This guide offers an objective comparison of TEM with other prevalent techniques—SEM, AFM, and DLS—supported by experimental data and detailed protocols to aid in the selection of the most appropriate characterization method for your research needs.

Comparing the Titans: A Quantitative Overview

Choosing the right characterization technique depends on the specific information required. While TEM offers unparalleled resolution for internal and external morphology, other methods provide complementary data on surface topography, size distribution in solution, and three-dimensional shape. The following table summarizes the key performance characteristics of each technique.

| Parameter | Transmission Electron Microscopy (TEM) | Scanning Electron Microscopy (SEM) | Atomic Force Microscopy (AFM) | Dynamic Light Scattering (DLS) |
|----------------------|---|---|---|---|
| Principle | An electron beam is transmitted through an ultra-thin specimen to form an image. [1] | A focused electron beam scans the surface of a sample, and secondary or backscattered electrons are detected. [1] | A sharp probe physically scans the surface of the sample to create a topographical map. | Measures the fluctuation of scattered light caused by the Brownian motion of particles in a suspension. |
| Information Obtained | 2D projection providing size, shape, internal structure, and crystallinity. [1] | 3D surface morphology, size, shape, and elemental composition (with EDS). | 3D surface topography, size (height and lateral dimensions), and surface roughness. | Hydrodynamic diameter and size distribution of particles in a liquid. [2] |
| Resolution | Sub-nanometer (<0.2 nm) | 1-20 nm | Horizontal: ~1-5 nm, Vertical: ~0.1 nm | ~1 nm to several micrometers |
| Sample Environment | High vacuum | High vacuum | Air or liquid | Liquid suspension |
| Sample Preparation | Requires thin, electron-transparent samples, often involving complex preparation. | Samples need to be conductive or coated with a conductive layer. | Minimal sample preparation; particles are deposited on a flat substrate. | Requires dilution in a suitable solvent. [3] |
| Throughput | Lower throughput due | Moderate throughput. | Slower scan speeds | High throughput; measurements |

| | | | | |
|----------------|--|--|---|--|
| | to sample preparation and image acquisition time. | | compared to electron microscopy. | are typically fast. [3] |
| Key Advantage | Highest resolution for visualizing internal and external nanoparticle features. | Excellent for surface imaging and obtaining a 3D perspective of nanoparticle morphology. | Provides true 3D topographical data and can be performed in a liquid environment. | Fast, non-invasive, and measures particles in their native solution state.[3] |
| Key Limitation | Provides a 2D projection of a 3D object; sample preparation can be artifact-prone. [4] | Lower resolution than TEM; non-conductive samples require coating. | The image can be affected by the tip geometry ("tip broadening").[5] | Provides an intensity-weighted average size, which can be skewed by larger particles or aggregates.[4] |

Experimental Protocols: A Step-by-Step Guide

To ensure reproducibility and accuracy, detailed experimental protocols are essential. The following are generalized, step-by-step methods for the characterization of gold nanoparticles, a common model system, using each of the four techniques.

Transmission Electron Microscopy (TEM)

Objective: To obtain high-resolution images of individual gold nanoparticles to determine their size, shape, and size distribution.

Materials:

- Gold nanoparticle suspension
- TEM grids (e.g., carbon-coated copper grids)

- Pipette and sterile tips
- Filter paper
- Deionized water
- Ethanol

Protocol:

- **Sample Dilution:** Dilute the gold nanoparticle suspension with deionized water to a concentration that avoids particle aggregation on the grid. The optimal concentration may need to be determined empirically.
- **Grid Preparation:** Place a TEM grid on a piece of clean filter paper, carbon-coated side up.
- **Sample Deposition:** Carefully place a small droplet (typically 3-5 μL) of the diluted nanoparticle suspension onto the center of the TEM grid.
- **Incubation:** Allow the droplet to sit on the grid for 1-2 minutes to allow the nanoparticles to adsorb to the carbon film.
- **Blotting:** Gently blot the edge of the grid with a piece of filter paper to wick away the excess liquid. Be careful not to touch the center of the grid.
- **Washing (Optional):** To remove any residual salts or surfactants, a washing step can be included. Place a drop of deionized water on the grid and blot it away after a few seconds.
- **Drying:** Allow the grid to air-dry completely in a dust-free environment before loading it into the TEM.

Scanning Electron Microscopy (SEM)

Objective: To visualize the three-dimensional morphology and arrangement of gold nanoparticles on a substrate.

Materials:

- Gold nanoparticle suspension
- Silicon wafer or other flat, conductive substrate
- Pipette and sterile tips
- Ethanol
- Nitrogen gas or compressed air
- Sputter coater with a conductive target (e.g., gold or platinum), if nanoparticles are on a non-conductive substrate.

Protocol:

- **Substrate Cleaning:** Clean the silicon wafer by sonicating it in ethanol for 10-15 minutes, followed by rinsing with fresh ethanol and drying under a stream of nitrogen gas.
- **Sample Deposition:** Place a small droplet of the gold nanoparticle suspension onto the cleaned silicon wafer and allow it to air-dry. Alternatively, spin-coating can be used to achieve a more uniform particle distribution.
- **Drying:** Ensure the sample is completely dry before proceeding. This can be done by placing it in a desiccator or a low-temperature oven.
- **Conductive Coating (if necessary):** If the nanoparticles are not sufficiently conductive or are on a non-conductive substrate, a thin layer of a conductive material (e.g., a few nanometers of gold or platinum) should be sputter-coated onto the sample to prevent charging under the electron beam.
- **Mounting:** Mount the prepared substrate onto an SEM stub using conductive carbon tape.
- **Imaging:** Load the stub into the SEM and proceed with imaging.

Atomic Force Microscopy (AFM)

Objective: To obtain three-dimensional topographical images of gold nanoparticles and measure their height and lateral dimensions.

Materials:

- Gold nanoparticle suspension
- Freshly cleaved mica or a clean silicon wafer
- Pipette and sterile tips
- Deionized water
- Nitrogen gas or compressed air
- Adhesive such as poly-L-lysine (for mica)

Protocol:

- **Substrate Preparation (Mica):** Cleave the mica sheet using adhesive tape to expose a fresh, atomically flat surface. To promote adhesion of negatively charged gold nanoparticles, the mica surface can be functionalized by incubating it with a dilute solution of poly-L-lysine.
- **Sample Deposition:** Apply a small droplet of the diluted gold nanoparticle suspension onto the prepared substrate.
- **Incubation:** Allow the nanoparticles to adsorb to the surface for a few minutes.
- **Rinsing:** Gently rinse the substrate with deionized water to remove any unbound particles and salts.
- **Drying:** Dry the substrate under a gentle stream of nitrogen gas.
- **Imaging:** Mount the sample on the AFM stage and begin imaging in tapping mode to minimize sample damage. The height of the nanoparticles can be directly measured from the resulting topographical images.^[6]

Dynamic Light Scattering (DLS)

Objective: To determine the hydrodynamic diameter and size distribution of gold nanoparticles in suspension.

Materials:

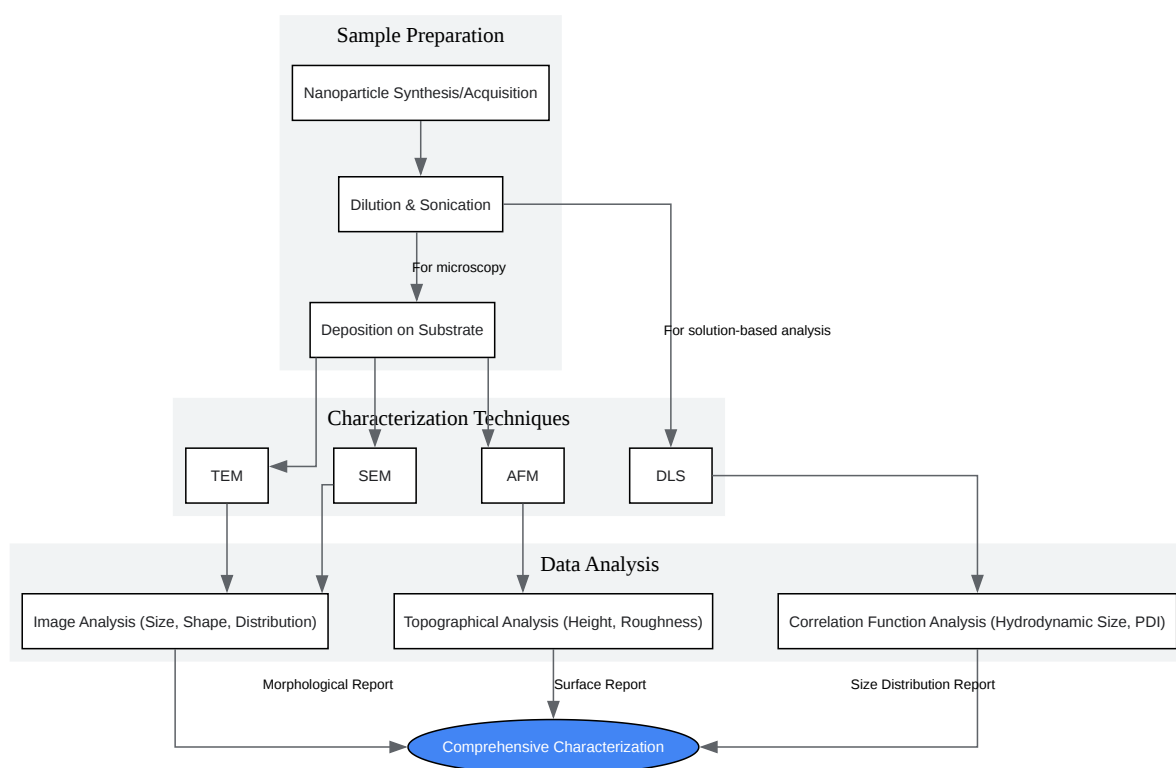
- Gold nanoparticle suspension
- Appropriate solvent (e.g., deionized water)
- DLS cuvettes
- Pipette and sterile tips
- Filters (if necessary to remove dust or large aggregates)

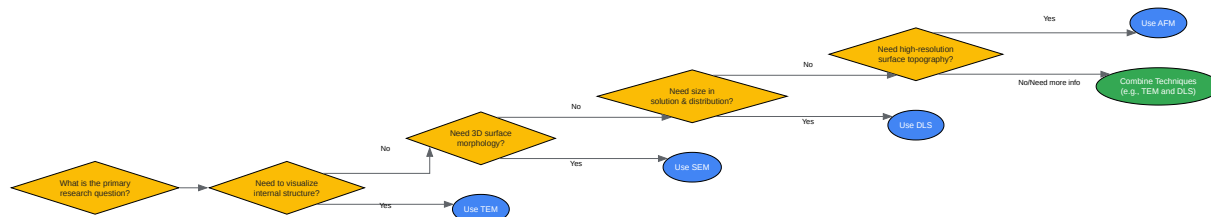
Protocol:

- **Sample Preparation:** Dilute the gold nanoparticle suspension in a suitable, filtered solvent to a concentration that gives a stable and appropriate scattering intensity for the instrument being used. The optimal concentration is typically determined by the instrument's specifications.
- **Cuvette Preparation:** Ensure the DLS cuvette is clean and free of dust. Rinse the cuvette with the filtered solvent before adding the sample.
- **Sample Loading:** Carefully pipette the diluted nanoparticle suspension into the cuvette, avoiding the introduction of air bubbles.
- **Equilibration:** Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature for a few minutes.
- **Measurement:** Perform the DLS measurement according to the instrument's standard operating procedure. Typically, multiple measurements are averaged to ensure statistical significance.
- **Data Analysis:** Analyze the correlation function to obtain the intensity-weighted size distribution, from which the Z-average hydrodynamic diameter and the Polydispersity Index (PDI) can be determined. It is important to note that DLS measures the hydrodynamic diameter, which includes the nanoparticle core and any surrounding solvent layers, and will therefore typically yield a larger size than electron microscopy techniques.[5]

Visualizing the Workflow and Decision Process

To further clarify the experimental process and aid in the selection of the most suitable characterization technique, the following diagrams, generated using the DOT language, illustrate a typical workflow and a decision-making tree.





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Phone: (601) 213-4426
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